Soyasaponin A1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

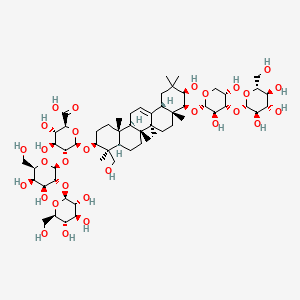

Soyasaponin A1 is a triterpenoid saponin.

科学的研究の応用

Anti-inflammatory Activities

Soyasaponin A1 has been shown to inhibit inflammation through multiple mechanisms:

- Inhibition of Lipopolysaccharide-Induced Inflammation : Research indicates that this compound can blunt inflammation by suppressing the activation of the nuclear factor kappa B (NF-kB) pathway in macrophages. This is achieved by reducing the production of reactive oxygen species (ROS) and decreasing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) .

- Regulation of Toll-Like Receptor 4 Signaling : In a study focused on palmitate-induced inflammation, this compound inhibited the recruitment of Toll-like receptor 4 and its downstream signaling molecules into lipid rafts, which are crucial for initiating inflammatory responses .

Anti-atherosclerotic Properties

This compound has demonstrated significant effects in reducing atherosclerosis-related parameters:

- Effects on Hypercholesterolemia : In animal models, supplementation with this compound has been linked to decreased serum cholesterol levels and improved lipid profiles. For instance, in ApoE gene knockout mice fed a high-fat diet, this compound reduced atherosclerotic plaque formation and inflammatory markers in serum .

- Mechanistic Insights : The compound was found to inhibit the phosphorylation of IκBα and NF-kB p65, leading to reduced expression of inflammatory mediators in vascular tissues .

Antioxidant Properties

This compound exhibits notable antioxidant activities:

- Enhancement of Antioxidant Enzymes : Studies have shown that this compound can elevate superoxide dismutase (SOD) activity and improve the glutathione (GSH)/glutathione disulfide (GSSG) ratio in cells exposed to oxidative stress .

- Reduction of Oxidative Damage : By mitigating oxidative damage through its antioxidant properties, this compound contributes to cellular protection against various stressors .

Case Study 1: Obesity Management

In a controlled study involving high-fat diet-induced obese mice, those supplemented with this compound exhibited significant reductions in body weight and improvements in metabolic parameters compared to control groups. The study highlighted changes in gene expression related to lipid metabolism, suggesting a role for Soyasaponins in obesity management .

Case Study 2: Cancer Research

In vitro experiments using colon cancer cell lines treated with this compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells, confirming its potential as an anti-cancer agent .

Summary Table of Biological Activities

特性

分子式 |

C59H96O29 |

|---|---|

分子量 |

1269.4 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H96O29/c1-54(2)16-23-22-8-9-29-56(4)12-11-30(83-53-45(38(72)37(71)43(85-53)48(77)78)87-52-44(36(70)33(67)27(19-62)82-52)86-51-40(74)35(69)32(66)26(18-61)81-51)57(5,21-63)28(56)10-13-59(29,7)58(22,6)15-14-55(23,3)47(46(54)76)88-49-41(75)42(24(64)20-79-49)84-50-39(73)34(68)31(65)25(17-60)80-50/h8,23-47,49-53,60-76H,9-21H2,1-7H3,(H,77,78)/t23-,24-,25+,26+,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42-,43-,44+,45+,46-,47+,49-,50-,51-,52-,53+,55+,56-,57+,58+,59+/m0/s1 |

InChIキー |

XFXHYKZIZSNVSQ-TZRAUYBZSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

異性体SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)(C)C)C)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。